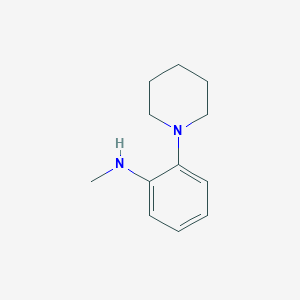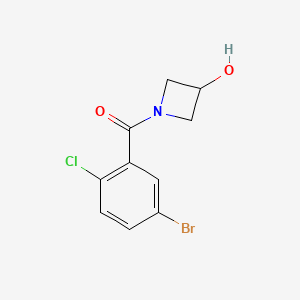
1-(3-Bromobenzoyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzoyl)azetidin-3-ol is a chemical compound characterized by its bromobenzoyl group attached to an azetidin-3-ol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)azetidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is conducted in an aprotic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzoyl group.
Substitution: The bromine atom in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution can result in compounds with different halogens or other substituents.
Aplicaciones Científicas De Investigación
1-(3-Bromobenzoyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
1-(3-Bromobenzoyl)azetidin-3-ol can be compared to other similar compounds, such as 1-(3-bromobenzoyl)piperidine and 1-(3-bromobenzoyl)-4-piperidinecarboxylic acid. While these compounds share the bromobenzoyl group, they differ in their core structures, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its azetidin-3-ol ring, which imparts distinct reactivity and biological activity.
Comparación Con Compuestos Similares
1-(3-bromobenzoyl)piperidine
1-(3-bromobenzoyl)-4-piperidinecarboxylic acid
1-(3-bromobenzoyl)-2-(2-naphthoyl)-hydrazine
This comprehensive overview provides a detailed understanding of 1-(3-Bromobenzoyl)azetidin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIKXBQLGLLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














